molecular formula C2H6N4O3S2 B14745210 1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid

1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid

Cat. No.: B14745210
M. Wt: 198.23 g/mol
InChI Key: NNEYBVMFMGJKPM-UHFFFAOYSA-N
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Description

1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid is a heterocyclic compound characterized by a five-membered tetrazolidine ring (containing four nitrogen atoms) substituted with a methyl group at position 1, a sulfanylidene (S=) group at position 5, and a sulfonic acid (-SO₃H) group at position 2. The sulfonic acid moiety imparts high hydrophilicity and strong acidity, while the sulfanylidene group contributes to hydrogen-bonding and coordination capabilities.

Properties

Molecular Formula

C2H6N4O3S2

Molecular Weight

198.23 g/mol

IUPAC Name

1-methyl-5-sulfanylidenetetrazolidine-2-sulfonic acid

InChI

InChI=1S/C2H6N4O3S2/c1-5-2(10)3-4-6(5)11(7,8)9/h4H,1H3,(H,3,10)(H,7,8,9)

InChI Key

NNEYBVMFMGJKPM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)NNN1S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.

    Substitution: The tetrazole ring allows for substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted tetrazoles.

Scientific Research Applications

1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the tetrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

A structurally analogous compound, 5-Taurinomethyl-2-thiouridine (synonym: 2-[({1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl}methyl)amino]ethane-1-sulfonic acid), shares key functional groups with the target compound, including sulfanylidene and sulfonic acid substituents . However, critical differences exist:

Property 1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic Acid 5-Taurinomethyl-2-thiouridine
Heterocyclic Core Tetrazolidine (5-membered, 4 N atoms) Pyrimidine (6-membered, 2 N atoms)
Functional Groups Methyl, sulfanylidene, sulfonic acid Hydroxyl, sulfanylidene, sulfonic acid, taurine
Solubility High (due to sulfonic acid) Very high (additional hydroxyl/taurine groups)
Biological Relevance Limited data Modified nucleoside; potential antiviral applications
  • Pyrimidines, however, are more prevalent in biological systems (e.g., nucleic acids), giving 5-Taurinomethyl-2-thiouridine inherent bioactivity .
  • Hydrogen Bonding : Both compounds exhibit hydrogen-bonding capacity via sulfonic acid and sulfanylidene groups. However, the pyrimidine derivative’s hydroxyl and taurine groups may enable more diverse hydrogen-bonding networks, influencing crystal packing or molecular recognition .
2.3 Stability and Reactivity
  • Acidity : The sulfonic acid group in both compounds is strongly acidic (pKa ~1–2), but the tetrazolidine’s electron-deficient core could further stabilize the deprotonated form.
  • Thermal Stability : Tetrazolidines are generally less thermally stable than pyrimidines due to ring strain, limiting their use in high-temperature applications.

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